molecular formula C9H9N3O B2644969 1H-imidazol-2-yl(pyridin-4-yl)methanol CAS No. 1537797-18-4

1H-imidazol-2-yl(pyridin-4-yl)methanol

Cat. No.: B2644969
CAS No.: 1537797-18-4
M. Wt: 175.191
InChI Key: FOWCGJLAIAFOFT-UHFFFAOYSA-N
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Description

“1H-imidazol-2-yl(pyridin-4-yl)methanol” is a compound with the CAS Number: 1797120-44-5 . It has a molecular weight of 175.19 . The compound is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9N3O/c13-8(9-11-5-6-12-9)7-3-1-2-4-10-7/h1-6,8,13H, (H,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 175.19 .

Scientific Research Applications

Hemodynamic Effects and Cardiac Applications

  • Cardiovascular Research : Compounds like 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine have been studied for their effects on hemodynamic parameters in patients with conditions like acute myocardial infarction and coronary artery disease. The research has explored their potential in reducing heart preload, increasing cardiac output, and combining positive-inotropic and vasodilating actions (Nebel, Sabin, & Surawitzki, 1981), (Weikl, Kohlschütter, Durst, & Lang, 1981).

  • Positive Inotropic Substance : Research has shown the positive inotropic effects of similar compounds, potentially valuable in treating cardiac insufficiency. This line of research indicates the compound's ability to improve left ventricular function and influence hemodynamics favorably (Ruffmann, Mehmel, & Kübler, 1981).

Toxicology and Treatment of Poisoning

  • Treatment of Methanol Poisoning : Fomepizole, a derivative of 4-methylpyrazole, has been used to treat methanol poisoning. It acts as an inhibitor of alcohol dehydrogenase, crucial in treating methanol toxicity. The compound's role in preventing the formation of toxic metabolites in methanol poisoning has been documented in various age groups, including pediatric cases (Brown, Shannon, Woolf, & Boyer, 2001), (Brent et al., 2001).

  • Alternative Treatment Options : Studies have also explored the possibility of substituting fomepizole with other compounds like abacavir in the treatment of methanol poisoning, providing insights into alternative therapeutic strategies and the metabolism of these compounds (Sanaei-Zadeh, Zamani, & Shahmohammadi, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While there is a wealth of information on imidazole compounds in general , specific research on “1H-imidazol-2-yl(pyridin-4-yl)methanol” is limited. Future research could explore its potential applications in various fields.

Properties

IUPAC Name

1H-imidazol-2-yl(pyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-8(9-11-5-6-12-9)7-1-3-10-4-2-7/h1-6,8,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWCGJLAIAFOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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